N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide: is a synthetic organic compound characterized by the presence of a chloro-substituted phenyl ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 5-chloro-2-methylaniline with 2-bromoacetylthiophene in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential as a pharmacologically active agent, particularly in the treatment of certain diseases.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 3-Methoxyphenylboronic acid
Comparison:
- Structural Differences: While similar compounds may share the chloro-substituted phenyl ring, the presence of the thiophene moiety in N-(5-chloro-2-methylphenyl)-2-[(thiophen-2-ylmethyl)amino]acetamide provides unique electronic properties.
- Functional Applications: The thiophene ring enhances the compound’s potential in electronic applications, distinguishing it from other similar compounds that may lack this feature.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(thiophen-2-ylmethylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-10-4-5-11(15)7-13(10)17-14(18)9-16-8-12-3-2-6-19-12/h2-7,16H,8-9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHMNXZUPHARLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CNCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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